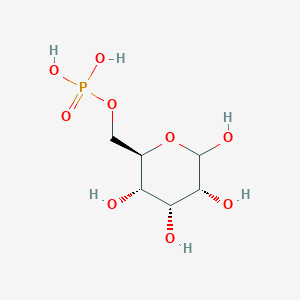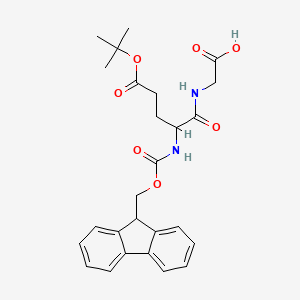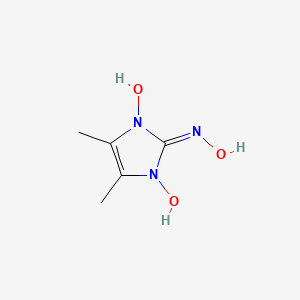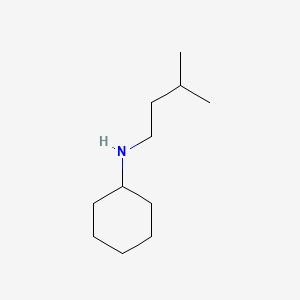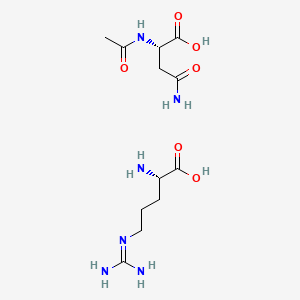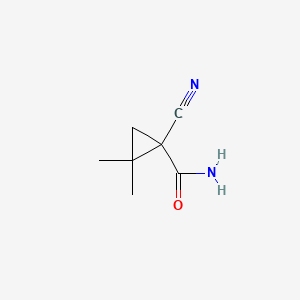![molecular formula C23H22ClF3O2 B13831457 methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate](/img/structure/B13831457.png)
methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bifenthrin is a synthetic pyrethroid insecticide widely used in agriculture and residential pest control. It was first registered for use by the United States Environmental Protection Agency in 1985 . Bifenthrin is known for its effectiveness against a broad spectrum of insects, including ants, termites, and mosquitoes . It is a white, waxy solid with a faint sweet smell and is poorly soluble in water .
准备方法
Bifenthrin is synthesized through a series of transesterification reactions. One common method involves the transesterification of lambda-cyhalothric acid with a low-molecular-weight alcohol in the presence of weakly acidic catalysts to obtain lambda-cyhalothric acid ester. This ester then undergoes another transesterification with methyl-3-biphenylmethanol under the catalysis of titanate catalysts to produce bifenthrin . This method is advantageous due to its simplicity, high product purity, and suitability for industrial production .
化学反应分析
Bifenthrin undergoes several types of chemical reactions, including hydrolysis and oxidation. In the environment, bifenthrin is metabolized via hydrolysis, oxidation, and subsequent glucuronide conjugation . The major products formed from these reactions include various hydrolysis and oxidation derivatives . Bifenthrin is stable under normal conditions and does not rapidly react with air or water .
科学研究应用
Bifenthrin has a wide range of scientific research applications:
Agriculture: It is used to protect crops from insect damage and is applied to more than 14 million acres in the United States.
Public Health: Bifenthrin is used in mosquito nets and indoor walls to control malaria and filaria vector mosquitoes
Residential Pest Control: It is used in homes to control pests like ants, termites, and fleas.
Environmental Studies: Research on bifenthrin’s environmental impact, including its persistence in soil and effects on non-target species, is ongoing.
作用机制
Bifenthrin exerts its effects by interfering with the nervous system of insects. It is a Type I pyrethroid that affects the central and peripheral nervous system by interfering with sodium channel gating . Bifenthrin delays the closure of sodium channels, causing nervous system hyperexcitation and, in some cases, nerve block in the target pest . This leads to paralysis and eventual death of the insect .
相似化合物的比较
Bifenthrin belongs to the pyrethroid family, which includes other compounds like lambda-cyhalothrin, esfenvalerate, and permethrin . Compared to these compounds, bifenthrin has a longer residual effect and is more persistent in the environment . It is particularly effective against termites, ants, and a variety of lawn pests . like other pyrethroids, bifenthrin is highly toxic to aquatic organisms and requires careful handling to minimize environmental impact .
Conclusion
Bifenthrin is a versatile and effective insecticide with a wide range of applications in agriculture, public health, and residential pest control. Its unique chemical properties and mechanism of action make it a valuable tool in pest management, although its environmental impact necessitates careful use and ongoing research.
属性
分子式 |
C23H22ClF3O2 |
|---|---|
分子量 |
422.9 g/mol |
IUPAC 名称 |
methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H22ClF3O2/c1-14-16(15-9-6-5-7-10-15)11-8-12-17(14)22(20(28)29-4)18(21(22,2)3)13-19(24)23(25,26)27/h5-13,18H,1-4H3/b19-13-/t18-,22-/m1/s1 |
InChI 键 |
SUOWXSKRLGPZBV-GEYPENSJSA-N |
手性 SMILES |
CC1=C(C=CC=C1[C@@]2([C@@H](C2(C)C)/C=C(/C(F)(F)F)\Cl)C(=O)OC)C3=CC=CC=C3 |
规范 SMILES |
CC1=C(C=CC=C1C2(C(C2(C)C)C=C(C(F)(F)F)Cl)C(=O)OC)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


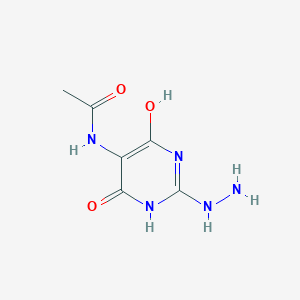
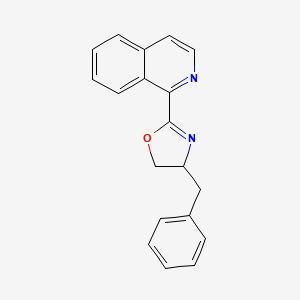
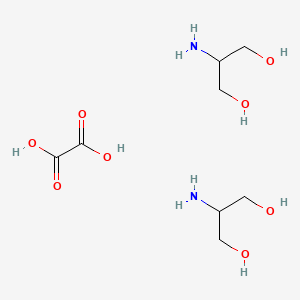
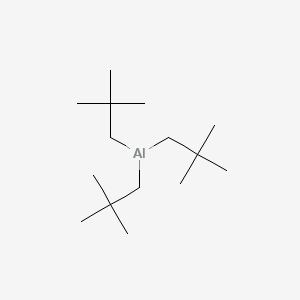
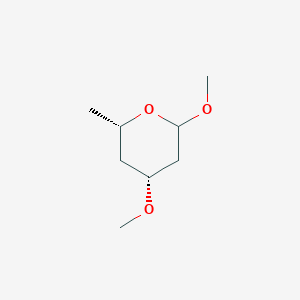
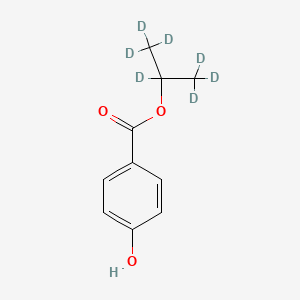
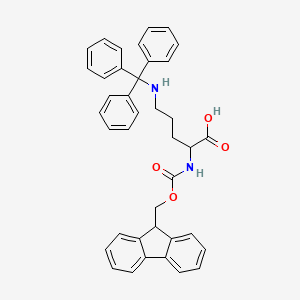
![2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B13831436.png)
